In-Depth Technical Guide to Boc-Ala-ONp: Properties and Applications in Peptide Synthesis
In-Depth Technical Guide to Boc-Ala-ONp: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-Butoxycarbonyl-L-alanine-4-nitrophenyl ester, commonly abbreviated as Boc-Ala-ONp, is a pivotal activated amino acid derivative employed extensively in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group provides stability under various conditions, while the 4-nitrophenyl (ONp) ester serves as an excellent leaving group, facilitating the formation of peptide bonds. This guide provides a comprehensive overview of the physicochemical properties of Boc-Ala-ONp, detailed experimental protocols for its use, and a visual representation of its role in the peptide synthesis workflow.
Core Properties of Boc-Ala-ONp
Boc-Ala-ONp is a white to off-white crystalline powder. Its chemical structure and key identifiers are summarized below.
Physicochemical and Chemical Properties
A compilation of the quantitative data for Boc-Ala-ONp is presented in the following tables for easy reference and comparison.
| Identifier | Value | Source |
| CAS Number | 2483-49-0 | [1][2][3] |
| Molecular Formula | C₁₄H₁₈N₂O₆ | [1][2][3][4] |
| Molecular Weight | 310.30 g/mol | [1][2][3][4] |
| EC Number | 219-621-5 | [1][3] |
| PubChem CID | 7021877 | [4] |
| MDL Number | MFCD00038117 | [1][3] |
| Physical Property | Value | Source |
| Melting Point | 71 - 73 °C | |
| Appearance | White to off-white powder | [5] |
| Optical Rotation | [α]²⁰/D = -52 ± 2° (c=1 in DMF) | [5] |
| Storage Temperature | 2-8°C | [1][3] |
| Purity | ≥96.0% (HPLC) | [1][3] |
Experimental Protocols
Boc-Ala-ONp is a key reagent in Boc-based solid-phase peptide synthesis (SPPS). Below are detailed methodologies for its application.
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for incorporating an alanine residue using Boc-Ala-ONp in SPPS involves a cycle of deprotection and coupling steps on a solid support resin.
1. Resin Preparation and Swelling:
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Objective: To prepare the solid support for peptide synthesis.
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Protocol:
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Place the desired amount of resin (e.g., Merrifield or PAM resin) in a reaction vessel.
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Add a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF) (10-15 mL per gram of resin).
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Gently agitate the mixture for 15-30 minutes to allow the resin to swell completely.
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Drain the solvent.
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2. Boc Group Deprotection:
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Objective: To remove the Boc protecting group from the N-terminus of the growing peptide chain on the resin, exposing a free amine for the next coupling step.
-
Protocol:
-
Suspend the resin in a 50% (v/v) solution of trifluoroacetic acid (TFA) in DCM (10 mL per gram of resin).[6]
-
Stir the suspension for 5 minutes.[6]
-
Filter the resin and add a fresh portion of the 50% TFA/DCM solution.
-
Stir for an additional 20-25 minutes.[6]
-
Wash the resin thoroughly with DCM (2 times) and isopropanol (2 times) to remove residual TFA.[6]
-
3. Neutralization:
-
Objective: To neutralize the protonated amine group after the acid-mediated deprotection.
-
Protocol:
-
Wash the resin with a 5-10% solution of a tertiary amine, such as N,N-diisopropylethylamine (DIEA) or triethylamine (Et₃N), in DCM for 3-5 minutes.
-
Wash the resin again with DCM to remove excess base.
-
4. Coupling of Boc-Ala-ONp:
-
Objective: To couple the Boc-Ala-ONp to the deprotected N-terminus of the peptide chain on the resin.
-
Protocol:
-
Dissolve Boc-Ala-ONp (2.0 equivalents based on resin substitution) in DMF (5 mL per gram of resin).
-
Add the Boc-Ala-ONp solution to the neutralized resin.
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The reaction can be monitored for completion using a qualitative test such as the Kaiser test, which detects free primary amines. A negative test indicates the completion of the coupling reaction.
-
If the reaction is slow, a coupling catalyst such as 1-hydroxybenzotriazole (HOBt) can be added.
-
Once the coupling is complete, wash the resin with DMF (3 times) and DCM (3 times) to remove unreacted reagents and the 4-nitrophenol byproduct.
-
5. Final Cleavage and Deprotection:
-
Objective: To cleave the completed peptide from the resin and remove any side-chain protecting groups.
-
Protocol (Standard Anhydrous HF Cleavage):
-
Dry the peptide-resin under vacuum.
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole (typically 10% v/v), to trap reactive carbocations.
-
Cool the reaction vessel to -5 to 0°C.
-
Condense anhydrous hydrogen fluoride (HF) into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a vacuum.
-
Wash the resin with a solvent like diethyl ether to remove the scavenger and cleaved protecting groups.
-
Extract the crude peptide with a suitable aqueous solvent (e.g., 10% acetic acid).
-
Visualizing the Workflow
The following diagrams illustrate the key processes involving Boc-Ala-ONp.
Caption: Synthesis of Boc-Ala-ONp from L-Alanine.
Caption: Boc-SPPS Cycle using Boc-Ala-ONp.
Conclusion
Boc-Ala-ONp is a well-characterized and highly effective reagent for the incorporation of alanine residues in peptide synthesis. Its stability, combined with the efficient activation provided by the 4-nitrophenyl ester, makes it a valuable tool for researchers in the fields of chemistry, biochemistry, and drug development. The protocols outlined in this guide provide a solid foundation for the successful application of Boc-Ala-ONp in the synthesis of target peptides. As with all chemical syntheses, appropriate safety precautions should be taken when handling the reagents mentioned.
